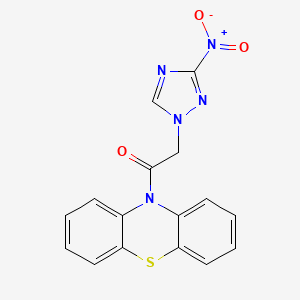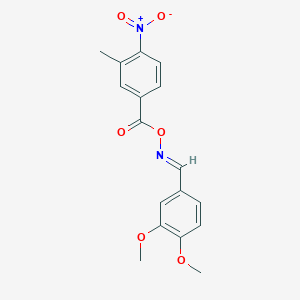
N,N'-(oxydibenzene-4,1-diyl)bis(2-nitrobenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of multiple nitro and sulfonamide groups attached to a benzene ring. This compound is part of the broader class of nitro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE involves several steps, typically starting with the nitration of benzene derivatives. The nitro groups are introduced through electrophilic aromatic substitution reactions using nitric acid and sulfuric acid as reagents. The sulfonamide groups are added via sulfonation reactions, where sulfonyl chlorides react with amines. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro groups can be reduced to amines using reducing agents such as iron and hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro and sulfonamide groups direct the incoming electrophiles to specific positions on the ring. Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas and iron
Scientific Research Applications
2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s nitro and sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or activation of signaling pathways. The sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar compounds include other nitrobenzene derivatives and sulfonamides, such as:
4-Nitrobenzenesulfonamide: A simpler compound with similar functional groups but fewer aromatic rings.
2,4-Dinitrobenzenesulfonamide: Contains additional nitro groups, making it more reactive.
N-Phenyl-4-nitrobenzenesulfonamide: Similar structure but with different substitution patterns. The uniqueness of 2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE lies in its combination of multiple nitro and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18N4O9S2 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
2-nitro-N-[4-[4-[(2-nitrophenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H18N4O9S2/c29-27(30)21-5-1-3-7-23(21)38(33,34)25-17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)26-39(35,36)24-8-4-2-6-22(24)28(31)32/h1-16,25-26H |
InChI Key |
RSBSKTFXXNFZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
![3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14949772.png)


![2,7-bis{4-[(4-nitrophenyl)sulfanyl]phenyl}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B14949791.png)

![N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
![3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B14949805.png)
![5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949807.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14949814.png)
![(3Z)-N-(butan-2-yl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide](/img/structure/B14949824.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-phenylpropanoate](/img/structure/B14949847.png)

